3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-11-17(2)13-19(12-16)21(25)23-14-18-6-9-24(10-7-18)15-20-5-3-4-8-22-20/h3-5,8,11-13,18H,6-7,9-10,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLLDVCVZZCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the piperidine intermediate reacts with a pyridine derivative.
Formation of the Benzamide Core: The final step involves the acylation of the piperidine-pyridine intermediate with 3,5-dimethylbenzoic acid or its derivatives under appropriate conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Receptor Binding : The pyridinylmethyl group may mimic nicotinic acetylcholine receptor ligands, as seen in related pyridine-containing compounds.
- Metabolic Stability : The dimethyl groups could reduce oxidative metabolism compared to chloro-substituted analogues , extending half-life.
- Solubility : The absence of polar groups (e.g., sulfonyl in ) may limit aqueous solubility, necessitating formulation optimization.
Tables of Comparative Data
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Features
Biological Activity
3,5-Dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its synthesis, biological activity, and relevant research findings.
The compound can be synthesized through a series of chemical reactions involving piperidine derivatives and benzamide structures. The general synthetic route includes:
- Formation of the piperidine derivative : Starting with 1-(pyridin-2-ylmethyl)piperidin-4-amine.
- Benzamide formation : Reacting the piperidine derivative with 3,5-dimethylbenzoyl chloride.
The final product has the molecular formula and a molecular weight of approximately 314.44 g/mol.
Neuroleptic Activity
Research indicates that compounds similar to this compound exhibit significant neuroleptic properties. For instance, studies have shown that benzamides can inhibit apomorphine-induced stereotyped behavior in rodent models, suggesting potential efficacy in treating psychotic disorders .
Table 1: Comparison of Neuroleptic Activities of Benzamide Derivatives
| Compound Name | Activity (IC50) | Reference |
|---|---|---|
| Metoclopramide | 15 µM | |
| YM-09151-2 | 0.03 µM | |
| 3,5-Dimethyl-N-(...) | TBD | Current Study |
Anticancer Potential
In addition to neuroleptic activity, there is emerging evidence supporting the anticancer potential of this compound. A study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 µM .
Table 2: Anticancer Activity Data
| Cancer Cell Line | Compound Name | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Compound A | 0.87 | |
| MDA-MB-231 | Compound B | 9.46 | |
| MCF-7 | 3,5-Dimethyl-N-(...) | TBD | Current Study |
Case Studies and Research Findings
- Neuropharmacological Studies : In a study examining various benzamide derivatives, it was found that modifications to the piperidine ring significantly enhanced neuroleptic activity while reducing side effects such as catalepsy . This suggests that structural variations in compounds like this compound could lead to improved therapeutic profiles.
- Oncological Research : Another investigation into the anticancer properties of related compounds showed potent inhibition of EGFR phosphorylation and induction of apoptosis in cancer cells . These findings highlight the potential for developing new therapies targeting specific signaling pathways involved in tumor growth.
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be controlled to minimize by-products?
The synthesis typically involves:
- Step 1: Formation of the piperidin-4-ylmethyl intermediate via reductive amination or nucleophilic substitution.
- Step 2: Coupling the intermediate with 3,5-dimethylbenzoyl chloride using a Schotten-Baumann reaction.
- Key parameters:
- Temperature: Maintain 0–5°C during acylation to prevent racemization .
- Solvent: Use dichloromethane or THF for improved solubility of intermediates .
- Catalyst: DMAP (4-dimethylaminopyridine) enhances coupling efficiency .
- By-product mitigation: Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted amines or acylating agents .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- X-ray crystallography: Resolves the 3D conformation of the piperidine ring and benzamide core (e.g., torsion angles between pyridinylmethyl and piperidine groups) .
- NMR spectroscopy:
- ¹H NMR: Peaks at δ 2.25–2.35 ppm confirm methyl groups on the benzamide; δ 3.45–3.70 ppm indicates piperidine CH₂ groups .
- ¹³C NMR: Signals at ~165 ppm confirm the carbonyl group .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 394.2) .
Advanced Research Questions
Q. How does the compound’s piperidine-pyridinylmethyl moiety influence its pharmacokinetic properties, and what in vitro assays are used to assess bioavailability?
- Lipophilicity: The piperidine-pyridinylmethyl group increases logP (~2.8), enhancing membrane permeability. Assess via shake-flask method (octanol/water partition) .
- Metabolic stability: Use liver microsomes (human/rat) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time .
- Plasma protein binding: Equilibrium dialysis (spiked plasma at 1 µM) reveals >90% binding, correlating with prolonged half-life .
Q. What computational strategies are employed to predict target binding affinities, and how do structural modifications impact activity?
- Molecular docking (AutoDock Vina): The pyridinylmethyl group forms π-π interactions with aromatic residues (e.g., Phe330 in kinase targets), while the benzamide engages hydrogen bonds .
- MD simulations (GROMACS): Predict conformational stability of the piperidine ring in aqueous vs. lipid environments (RMSD < 1.5 Å over 100 ns) .
- SAR insights:
- 3,5-Dimethyl substitution: Enhances steric hindrance, reducing off-target binding .
- Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl: Positional isomerism alters binding to nicotinic acetylcholine receptors (ΔΔG = -2.1 kcal/mol) .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?
- Case example: Discrepancies in kinase inhibition (IC₅₀ = 50 nM vs. 220 nM) may arise from:
- Assay conditions: ATP concentration (1 mM vs. 10 µM) affects competitive binding .
- Cell lines: HEK293 vs. HeLa cells exhibit differential expression of efflux transporters (e.g., P-gp) .
- Resolution: Normalize data using a reference inhibitor (e.g., staurosporine) and report ATP concentrations explicitly .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses, particularly during piperidine functionalization?
- Issue: Low yield (~30%) in reductive amination of piperidin-4-ylmethyl intermediates.
- Solution:
- Use NaBH(OAc)₃ instead of NaBH₄ to reduce imine intermediates selectively .
- Employ microwave-assisted synthesis (80°C, 20 min) to accelerate reaction kinetics .
Q. How are regioselectivity challenges addressed during benzamide acylation?
- Problem: Competing acylation at the piperidine nitrogen vs. the pyridinylmethyl group.
- Approach:
- Protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) before acylation, then deprotect with TFA .
- Use sterically hindered acylating agents (e.g., pivaloyl chloride) to favor reaction at the less hindered site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
